3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester
Overview
Description
3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a cyano group, attached to a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the amino and cyano groups. The final step involves esterification to form the benzoic acid methyl ester moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic ring in the benzoic acid methyl ester moiety can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its functional groups.
Industry: In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ester moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Ethyl Ester: Similar structure with an ethyl ester instead of a methyl ester.
3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid: Lacks the ester group, providing a different set of chemical properties.
3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Propyl Ester: Contains a propyl ester group, affecting its solubility and reactivity.
Uniqueness: The presence of the methyl ester group in 3-(5-Amino-4-cyanopyrazol-1-yl)benzoic Acid Methyl Ester provides specific solubility and reactivity characteristics that differentiate it from its analogs. This makes it particularly useful in certain chemical reactions and applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 3-(5-amino-4-cyanopyrazol-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-12(17)8-3-2-4-10(5-8)16-11(14)9(6-13)7-15-16/h2-5,7H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIYWNQYFRJRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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